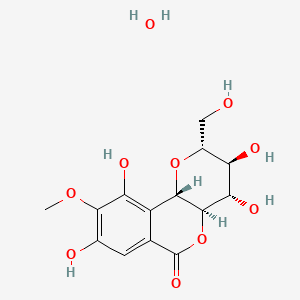

Bergenin monohydrate

Description

The exact mass of the compound this compound is 346.08999677 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bergenin Monohydrate: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bergenin monohydrate, a promising natural compound with a wide range of pharmacological activities. This document details its primary plant sources, presents quantitative data on its prevalence, and offers in-depth experimental protocols for its isolation and purification. Furthermore, it elucidates the key signaling pathways through which Bergenin exerts its anti-inflammatory effects, providing a foundation for further research and drug development.

Natural Sources of this compound

Bergenin is a C-glucoside of 4-O-methyl gallic acid and is found in numerous plant species across various families. The most significant sources belong to the Saxifragaceae, Euphorbiaceae, and Myrsinaceae families. The rhizomes of plants in the Bergenia genus are particularly rich in this compound.[1]

Table 1: Plant Sources of this compound and Reported Yields

| Plant Family | Species | Plant Part(s) | Bergenin Content/Yield (% w/w) | Reference(s) |

| Saxifragaceae | Bergenia crassifolia | Rhizomes, Leaves | Rhizomes: up to 27% tannins, containing bergenin. Leaves: 4.9 - 5.1 mg/g | [2][3] |

| Bergenia ciliata | Rhizomes, Roots, Leaves | Rhizomes: 19.4% (methanol extract), 0.5-0.75% of dry rhizome powder. Roots: 9.2% (methanol extract). Leaves: 6.9% (methanol extract) | [4][5] | |

| Bergenia ligulata | Rhizomes | 5.51 ± 0.14% (methanolic extract), 5.76 ± 0.16% (acetone extract) | [6] | |

| Rodgersia aesculifolia | Rhizome | Contains bergenin and its glycosides | [7] | |

| Astilbe chinensis | Rhizome | Not specified | [8] | |

| Euphorbiaceae | Mallotus philippinensis | Root, Stem-bark | Root (ASE extract): 6.0%. Stem-bark (cold extract): 2.9% | [9] |

| Mallotus japonicus | Stem bark | Not specified | [1] | |

| Flueggea virosa | Leaves | Not specified | [10] | |

| Myrsinaceae | Ardisia elliptica | Not specified | Not specified | [1] |

| Ardisia japonica | Not specified | Not specified | [8] | |

| Fabaceae | Caesalpinia digyna | Roots | Not specified | [5][8] |

| Peltophorum dubium | Roots | 3.62% of the CHCl3 soluble fraction of the MeOH extract | [11] | |

| Dipterocarpaceae | Dryobalanops aromatica | Stem bark | Not specified | [1] |

Isolation and Purification of this compound

The isolation of Bergenin from plant material typically involves solvent extraction followed by chromatographic purification. The specific protocols can vary depending on the plant source and the desired purity of the final product.

General Experimental Workflow

The following diagram illustrates a common workflow for the isolation and purification of Bergenin from plant materials.

Detailed Experimental Protocols

This protocol details a method for isolating Bergenin from the aqueous extract of Bergenia ciliata rhizomes.

Materials:

-

Powdered rhizomes of Bergenia ciliata (1 kg)

-

Petroleum ether

-

Methanol

-

Chloroform

-

Distilled water

-

Silica gel (230–400 mesh)

-

Ethyl acetate

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Maceration and Extraction:

-

Successively macerate 1 kg of powdered B. ciliata rhizomes with petroleum ether and then with methanol.

-

Discard the petroleum ether fraction.

-

Filter the methanol fraction and concentrate it using a rotary evaporator to obtain the crude extract (approximately 130 g).

-

-

Solvent Partitioning:

-

Disperse the crude methanol extract in water.

-

Perform liquid-liquid extraction with petroleum ether and chloroform to remove nonpolar impurities.

-

Discard the petroleum ether and chloroform fractions.

-

Concentrate the remaining aqueous layer to get a powdered extract (approximately 85 g).

-

-

Column Chromatography:

-

Subject the concentrated aqueous extract to column chromatography on silica gel (230–400 mesh).

-

Elute the column using a petroleum ether/ethyl acetate gradient (2–50%), affording 15 major pooled fractions (approximately 10 g).

-

-

Further Purification:

-

Further chromatograph the pooled fractions containing Bergenin on a Sephadex LH-20 column.

-

This step should yield approximately 100 mg of purified Bergenin.

-

This protocol describes the isolation of Bergenin from the roots of Peltophorum dubium.

Materials:

-

Dried and powdered roots of Peltophorum dubium (1234.71 g)

-

Methanol (MeOH)

-

Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Silica gel 60

-

Dichloromethane (CH₂Cl₂)

-

Chromatography column

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the powdered roots in 4.0 L of methanol for 48 hours, repeating the process twice.

-

Evaporate the solvent under vacuum to obtain the crude methanol extract (28.63 g).

-

-

Solvent Partitioning:

-

Partition the methanol extract between a methanol:water (8:2) mixture and hexane to defat the extract.

-

Sequentially partition the aqueous methanol phase with chloroform (yielding 8.23 g of CHCl₃ soluble fraction) and ethyl acetate (yielding 7.32 g of EtOAc soluble fraction).

-

-

Column Chromatography:

-

Subject the chloroform soluble fraction to column chromatography on silica gel 60.

-

Elute the column with a dichloromethane:methanol (8:2) mixture.

-

The fifth fraction (50 mL) is expected to furnish pure Bergenin (1.037 g, yielding 3.62% from the CHCl₃ fraction).

-

Recrystallization is a common final step to obtain high-purity Bergenin.

General Procedure:

-

Dissolve the crude or semi-purified Bergenin in a suitable solvent (e.g., 95% ethanol) at an elevated temperature until the solution is saturated.[12]

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals.

Biological Activity and Signaling Pathways

Bergenin exhibits a variety of pharmacological effects, with its anti-inflammatory properties being particularly well-documented. It exerts these effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Bergenin has been shown to inhibit the activation of the NF-κB pathway.[6][13] It can achieve this by augmenting the activity of Sirtuin 1 (SIRT1), a deacetylase that can deacetylate and thereby inactivate the p65 subunit of NF-κB.[13] This prevents the transcription of downstream inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory cytokines.

Bergenin has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK, thereby inhibiting the MAPK pathway.[6][14] This inhibition contributes to its overall anti-inflammatory effect by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Conclusion

This compound is a readily available natural product with significant therapeutic potential, particularly as an anti-inflammatory agent. This guide has provided a detailed overview of its primary plant sources, methodologies for its efficient isolation and purification, and a summary of its mechanisms of action at the molecular level. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the clinical applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. agfonds.lv [agfonds.lv]

- 3. The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Type 2 antidiabetic activity of bergenin from the roots of Caesalpinia digyna Rottler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination Of Bergenin In Caesalpinia Digyna By HPTLC | Semantic Scholar [semanticscholar.org]

- 8. innpharmacotherapy.com [innpharmacotherapy.com]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave extraction and molecular imprinted polymer isolation of bergenin applied to the dendrochronological chemical study of Peltophorum dubium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105175426A - Method of extracting and purifying bergenin from cissus pteroclada hayata - Google Patents [patents.google.com]

- 13. Bergenin-activated SIRT1 inhibits TNF-α-induced proinflammatory response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Activities of Bergenin Monohydrate: A Technical Guide

Bergenin monohydrate, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in various medicinal plants, including those of the Bergenia genus.[1][2][3] This polyphenolic compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4][5]

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| Klebsiella pneumoniae-infected mice | 75, 150, 300 µg/kg | Ameliorated lung injury and suppressed the expression of TNF-α, IL-6, IL-1β, and PEG2. | [4] |

| LPS-induced mastitis in mice | Not specified | Attenuated inflammatory cell infiltration and decreased the concentration of NO, TNF-α, IL-1β, and IL-6. | [6] |

| TNF-α-treated HaCaT cells | Not specified | Reduced the levels of IL-6 and IL-8 in a dose-dependent manner. | [7] |

| Carrageenan-induced paw edema in mice | 25 mg/kg | Significantly decreased leukocyte and neutrophil count. | [8] |

| Histamine-induced paw edema in mice | 25 mg/kg | Inhibited edema by 28.57%. | [8] |

| Compound 48/80-induced paw edema in mice | 25 mg/kg | Inhibited edema by 83.72%. | [8] |

Signaling Pathway: Anti-inflammatory Action of Bergenin

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][6] Upon inflammatory stimulus, such as Lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. Bergenin intervenes by inhibiting the phosphorylation of key proteins in these cascades, such as p38, ERK, JNK, and IκBα, ultimately suppressing the expression of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4][5][6]

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in RAW 264.7 murine macrophage cells using Lipopolysaccharide (LPS) and the subsequent treatment with this compound to assess its anti-inflammatory activity.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.[5]

-

Treatment:

-

Remove the old medium.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMEM) for 1 hour.

-

Induce inflammation by adding LPS to a final concentration of 10-100 ng/mL.[5]

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[5]

Quantitative Data: Antioxidant Effects

| Assay | IC₅₀ Value (µg/mL) | Reference |

| DPPH radical scavenging | 0.7-165.35 | [9] |

| Hydrogen peroxide radical scavenging | 32.54 | [4] |

| Superoxide radical scavenging | 0.25-100 | [4] |

| ABTS radical scavenging | 31.56-75.06 | [4] |

| Lipid peroxidation scavenging | 365.12 | [4] |

| Nitric oxide radical scavenging | 2.98-785.63 | [4] |

| Hydroxyl radical scavenging | 8.48 | [4] |

Experimental Protocol: SOD and MDA Assays in Brain Tissue

This protocol describes the measurement of Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels in brain tissue, which are key indicators of oxidative stress.

Materials:

-

Brain tissue

-

Sucrose buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Glass homogenizer

-

Centrifuge

-

SOD and MDA assay kits

Procedure for SOD Activity Assay:

-

Tissue Homogenization: Homogenize approximately 60 mg of brain tissue in 500 µL of cold sucrose buffer.[4]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[4]

-

Supernatant Collection: Collect the supernatant for the assay.

-

Assay: Perform the SOD activity assay using a commercial kit, typically based on the inhibition of a colorimetric reaction. The activity is usually expressed as units per milligram of protein.

Procedure for MDA Level Detection:

-

Tissue Homogenization: Homogenize approximately 30 mg of brain tissue in 500 µL of an appropriate buffer provided in the assay kit.[4]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[4]

-

Supernatant Collection: Collect the supernatant.

-

Assay: Perform the MDA assay, which is commonly based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product. Measure the absorbance at the specified wavelength. MDA levels are typically expressed as nanomoles per milligram of protein.

Anti-cancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[2][3]

Quantitative Data: Anti-cancer Effects

| Cell Line | IC₅₀ Value | Reference |

| T24 (Urinary bladder cancer) | 14.36 ± 1.04 µM | [1] |

| SiHa (Cervical cancer) | ~100 µM | [5] |

| C33A (Cervical cancer) | ~100 µM | [5] |

| MCF-7 (Breast cancer) | 135.06 µg/mL |

Signaling Pathway: Anti-cancer Mechanisms of Bergenin

Bergenin's anti-cancer effects are mediated through the modulation of multiple signaling pathways, including the inhibition of pro-survival pathways and the activation of apoptotic pathways. It has been reported to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to the activation of caspases and subsequent cell death.[10] Furthermore, Bergenin can induce cell cycle arrest, preventing cancer cells from proliferating.[2][3]

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's disease.[11][12]

Quantitative Data: Neuroprotective Effects

| Target | IC₅₀ Value | Reference |

| Acetylcholinesterase (AChE) | 90 µM (comparable to peltophorin) | [4] |

| Butyrylcholinesterase (BuChE) | 57.1 ± 8.0 µM | [4] |

Signaling Pathway: Neuroprotective Mechanisms of Bergenin

The neuroprotective effects of Bergenin are multifaceted. In the context of Alzheimer's disease, it has been shown to regulate the Reelin signaling pathway, which is crucial for neuronal migration and positioning, and to attenuate the aggregation of amyloid-beta (Aβ) plaques.[11] Additionally, its anti-inflammatory and antioxidant properties, through the modulation of pathways like Nrf-2/NF-κB, contribute to reducing neuroinflammation and oxidative stress, key factors in neurodegeneration.[11]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) inhibitory activity using the colorimetric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.[13]

-

Assay Setup in a 96-well plate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[13]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[13]

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.[13]

-

-

Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[13]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[13]

-

Calculation: Calculate the percentage of inhibition of AChE activity by this compound compared to the control. The IC₅₀ value can be determined from a dose-response curve.

References

- 1. 4.8. Determination of Inflammatory Mediators in LPS-Induced RAW264.7 Cells [bio-protocol.org]

- 2. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model [mdpi.com]

- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 7. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

- 9. This compound Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Role of Bergenin Monohydrate in Anti-Inflammatory Pathways: A Technical Guide

Bergenin monohydrate, a C-glucoside of 4-O-methyl gallic acid, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth analysis of its mechanisms of action, focusing on its modulation of key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for researchers in drug discovery and development.

Bergenin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the inflammatory response, orchestrating the production of a host of pro-inflammatory mediators. Evidence suggests that bergenin can effectively suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3]

Core Mechanism of Action: Modulation of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically trigger a cascade of intracellular events leading to the activation of NF-κB and MAPK pathways.[1][4] Bergenin intervenes at crucial points in these cascades.

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][5] Bergenin has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of inflammatory gene expression.[2][6]

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[2] Bergenin has been observed to downregulate the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1][6] By inhibiting MAPK activation, bergenin further curtails the downstream inflammatory cascade.

Beyond these primary pathways, bergenin has also been reported to exert its anti-inflammatory effects through the activation of the Sirt1/FOXO3a pathway and by scavenging reactive oxygen species (ROS).[7][8][9]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators by Bergenin

| Model System | Inflammatory Stimulus | Bergenin Concentration/Dose | Target Molecule | Inhibition (%) / Fold Change | Reference |

| Mouse Mammary Gland | LPS | Not Specified | TNF-α, IL-1β, IL-6, NO | Decreased expression | [1] |

| Klebsiella pneumoniae-infected mice | Klebsiella pneumoniae | Specific dose | TNF-α, IL-6, IL-1β, PEG2 | Suppressed expression | [2] |

| Diabetic Rats | Streptozotocin | 40 mg/kg | TNF-α, NF-κB | Reduced production | [10] |

| Palmitic Acid-treated Pancreatic β-cells | Palmitic Acid (400 µM) | 10 µM | IL-6, TNF-α, IL-1β, IL-18 | Significantly decreased mRNA and protein levels | [11] |

| TNF-α-treated HaCaT cells | TNF-α | Not Specified | IL-6, IL-8 | Reduced levels | [12] |

| Human Liver Microsomes | - | 100 µM | CYP3A4, CYP2E1, CYP2C9 | IC50: 14.39 µM, 22.83 µM, 15.11 µM respectively | [13] |

Table 2: In Vivo Anti-inflammatory Effects of Bergenin

| Animal Model | Inflammatory Agent | Bergenin Dose | Effect | Measurement | Reference |

| Mice | Carrageenan | 25 mg/kg | Reduced paw edema | 28.57% inhibition (histamine-induced), 83.72% inhibition (compound 48/80-induced) | [14] |

| Mice | Lipopolysaccharide (LPS) | Not Specified | Attenuated inflammatory cell infiltration | Histological analysis | [1] |

| Rats | Carrageenan | Not Specified | Reduced paw volume | Plethysmometry |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention of this compound in the NF-κB and MAPK signaling pathways.

References

- 1. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection [frontiersin.org]

- 3. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Elucidation of reactive oxygen species scavenging pathways of norbergenin utilizing DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. In vitro inhibitory effects of bergenin on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Antioxidant Properties of Bergenin Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring isocoumarin with a wide range of documented pharmacological activities.[1][2] Among these, its potent antioxidant properties have garnered significant scientific interest. This technical guide provides a comprehensive overview of the antioxidant mechanisms of Bergenin monohydrate, detailing its direct free radical scavenging activities and its modulatory effects on key cellular signaling pathways involved in oxidative stress. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental methodologies for key antioxidant assays, and visualizes the complex signaling pathways using Graphviz diagrams.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, cancer, and diabetes.[3] Bergenin has emerged as a promising therapeutic agent due to its ability to counteract oxidative stress through multiple mechanisms.[1][2][4] It not only directly scavenges free radicals but also enhances the endogenous antioxidant defense systems by modulating critical signaling pathways. This guide aims to provide a detailed technical resource for professionals in research and drug development to understand and further explore the antioxidant potential of this compound.

Direct Antioxidant Activity: Free Radical Scavenging

Bergenin exhibits significant direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. This has been demonstrated through various in vitro assays.

Quantitative Data on Free Radical Scavenging Activity

The efficacy of Bergenin as a free radical scavenger is often quantified by its IC50 value, which represents the concentration of Bergenin required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound (IC50) | Source |

| DPPH Radical Scavenging | 16.53 ± 1.17 | ~40.9 | Ascorbic Acid (37.42 ± 1.67 µg/mL) | [5] |

| DPPH Radical Scavenging | - | 13 (Norbergenin) | - | [6][7] |

| ABTS Radical Scavenging | 43.76 ± 2.38 | ~108.3 | Ascorbic Acid (20.20 ± 0.23 µg/mL) | [5] |

| Superoxide Anion Scavenging | - | 32 (Norbergenin) | - | [6][7] |

| Hydroxyl Radical Scavenging | 8.48 | ~21.0 | - | [5] |

| Nitric Oxide Radical Scavenging | 2.98 | ~7.4 | - | [5] |

Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Bergenin's antioxidant effects are not limited to direct radical scavenging. It also modulates several key signaling pathways that regulate the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Bergenin has been shown to activate the Nrf2/HO-1 pathway.[8][9][10] It can stimulate the phosphorylation and expression of p62, which is necessary for the upregulation of Nrf2 induced by bergenin.[1] This activation leads to increased levels of antioxidant enzymes such as SOD, CAT, and GPx.[9]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, NF-κB is activated and promotes the expression of pro-inflammatory genes. Bergenin has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing inflammation and oxidative stress.[8][11][12][13] It can suppress the phosphorylation of IκB, which prevents the nuclear translocation of the p65 subunit of NF-κB.[13]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. Key members of this family include ERK, JNK, and p38 MAPK. Bergenin has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38, ERK, and JNK, which contributes to its anti-inflammatory and antioxidant effects.[2][13]

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Activation of SIRT1 has been linked to protective effects against oxidative stress. Bergenin has been identified as a SIRT1 agonist.[8] By activating SIRT1, Bergenin can modulate the activity of downstream targets like FOXO3a and NF-κB, contributing to its neuroprotective and antioxidant effects.[14]

Effects on Endogenous Antioxidant Enzymes and Oxidative Stress Markers

In vivo and in cell-based studies, Bergenin treatment has been shown to enhance the activity of endogenous antioxidant enzymes and reduce markers of oxidative damage.

| Parameter | Effect of Bergenin | Model System | Source |

| Superoxide Dismutase (SOD) | Increased activity | H9c2 cells, MCAO mice, HepG2 cells | [1][11][14] |

| Catalase (CAT) | Increased activity | HepG2 cells, 5xFAD Tg Mice | [1][11] |

| Glutathione Peroxidase (GPx) | Increased activity | - | [9] |

| Reduced Glutathione (GSH) | Increased levels | H9c2 cells, HepG2 cells, 5xFAD Tg Mice | [1][10][11] |

| Malondialdehyde (MDA) | Decreased levels | H9c2 cells, MCAO mice, 5xFAD Tg Mice | [1][3][14] |

| Reactive Oxygen Species (ROS) | Decreased levels | H9c2 cells, MCAO mice, INS-1E cells | [1][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro antioxidant assays used to evaluate Bergenin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep purple color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of each Bergenin dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Mix thoroughly.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of Bergenin.[16][17][18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of each Bergenin dilution to a larger volume of the ABTS•+ working solution.

-

Include a blank and a positive control.

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined.[19][20][21]

Conclusion

This compound demonstrates robust antioxidant properties through a dual mechanism of direct free radical scavenging and modulation of key cellular signaling pathways, including Nrf2/HO-1, NF-κB, MAPK, and SIRT1. The quantitative data presented in this guide highlights its significant potential in combating oxidative stress. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of Bergenin with its cellular targets and conducting well-designed clinical trials to validate its efficacy in human diseases associated with oxidative stress.

References

- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. p62-Nrf2 Regulatory Loop Mediates the Anti-Pulmonary Fibrosis Effect of Bergenin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. DPPH Radical Scavenging Assay [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.muohio.edu [chemistry.muohio.edu]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

Bergenin Monohydrate: A Technical Whitepaper on its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergenin monohydrate, a naturally occurring isocoumarin, has demonstrated notable antiviral, anti-inflammatory, and immunomodulatory properties. This document provides a comprehensive technical overview of its potential as an antiviral agent, focusing on its mechanism of action, quantitative antiviral data, and detailed experimental methodologies. Evidence suggests that bergenin's primary antiviral activity stems from its ability to modulate host signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in the host's response to viral infections. This whitepaper consolidates available data to serve as a resource for researchers and professionals in the field of virology and drug development.

Introduction

Bergenin is a trihydroxybenzoic acid glycoside that can be isolated from several plant species, most notably from the family Saxifragaceae.[1] Traditionally used in Ayurvedic and other herbal medicine systems, modern scientific investigation has begun to elucidate the molecular basis for its therapeutic effects.[2] While its anti-inflammatory and antioxidant properties are well-documented, its potential as a direct-acting or host-targeting antiviral agent is an emerging area of interest. This guide synthesizes the current understanding of this compound's antiviral capabilities.

Antiviral Activity: Quantitative Data

The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of the compound's therapeutic window.

| Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Herpes Simplex Virus type-1 (HSV-1) | Not Specified | < 6.25 µg/mL | Not Reported in Antiviral Study | Not Calculable from Antiviral Study | [3] |

| Influenza A Virus | Not Specified | Mentioned as active, specific value not provided | Not Reported in Antiviral Study | Not Calculable from Antiviral Study | [4] |

| Hepatitis C Virus (HCV) | Not Specified | 1.71 mM (weak activity) | Not Reported | Not Calculable | [5] |

Mechanism of Action: Modulation of Host Signaling Pathways

The primary antiviral mechanism of this compound appears to be indirect, targeting host cellular pathways that viruses exploit for their replication and propagation. The most prominently implicated pathways are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response and is often activated upon viral infection, leading to the production of pro-inflammatory cytokines.[7] While this is a crucial host defense mechanism, many viruses have evolved to manipulate this pathway to their advantage. Bergenin has been shown to downregulate the phosphorylation of key proteins in the NF-κB pathway, thereby inhibiting its activation.[7] By suppressing excessive inflammation and potentially interfering with viral manipulation of this pathway, bergenin may create an intracellular environment less conducive to viral replication.

Caption: Bergenin's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis, and is frequently hijacked by viruses to facilitate their life cycle.[8] Bergenin has been demonstrated to suppress the phosphorylation of key components of the MAPK pathway, such as p38, ERK, and JNK.[9] By interfering with these signaling cascades, bergenin may disrupt viral entry, replication, or the virus-induced cellular stress responses that are beneficial for the virus.

Caption: Bergenin's modulation of the MAPK signaling pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound's antiviral potential.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the bergenin dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

References

- 1. Bergenin inhibits growth of human cervical cancer cells by decreasing Galectin-3 and MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bergenin inhibits palmitic acid-induced pancreatic β-cell inflammatory death via regulating NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Antiviral Activity of Some Plants Used in Nepalese Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and in vitro antimalarial activity of bergenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Berberine Hampers Influenza A Replication through Inhibition of MAPK/ERK Pathway [mdpi.com]

- 9. The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Bergenin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bergenin monohydrate, a naturally occurring isocoumarin derived from several medicinal plants, has emerged as a promising candidate in oncology research. A growing body of evidence highlights its multifaceted anticancer properties, demonstrating its ability to impede tumor growth, induce cancer cell death, and prevent metastasis across a range of cancer types. This technical guide provides a comprehensive overview of the current understanding of Bergenin's anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanisms of Anticancer Activity

Bergenin exerts its anticancer effects through several key mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. These effects are underpinned by its ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Bergenin has been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells. Studies have demonstrated that Bergenin can induce apoptosis by:

-

Modulating Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2]

-

Activating Caspases: Treatment with Bergenin leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[3]

-

Targeting Mcl-1 Degradation: In colorectal cancer cells, Bergenin promotes the degradation of Myeloid leukemia 1 (Mcl-1), an anti-apoptotic protein frequently overexpressed in cancers, by enhancing its interaction with the E3 ubiquitin ligase FBW7.[4]

-

Inducing DNA Damage and ROS Production: Bergenin can stimulate the production of intracellular reactive oxygen species (ROS), leading to DNA damage and subsequently triggering apoptosis.[3][5][6][7]

Cell Cycle Arrest

By interfering with the cell cycle, Bergenin can halt the proliferation of cancer cells. Research has shown that Bergenin can induce cell cycle arrest at different phases:

-

G0/G1 Phase Arrest: In cervical cancer cells (HeLa), Bergenin has been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle in a concentration-dependent manner.[1][2]

-

G1/G2 Phase Arrest: Other studies suggest that Bergenin can lead to cell cycle arrest in the G1/G2 phases by blocking key cell signaling pathways.[3][5][6][7] This effect has been linked to the reduced expression of proteins like Ki67, cyclin D1, and cyclin B1 in bladder cancer cells.[4]

Inhibition of Metastasis and Invasion

The spread of cancer to distant organs, known as metastasis, is a major cause of cancer-related mortality. Bergenin has demonstrated the ability to inhibit the migratory and invasive potential of cancer cells.[1][2] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[3]

Modulation of Key Signaling Pathways

The anticancer effects of Bergenin are mediated by its interaction with several crucial signaling pathways that control cell growth, survival, and proliferation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, promoting tumor growth and survival. Bergenin has been shown to inhibit the phosphorylation of STAT3, thereby inactivating this pro-oncogenic pathway in cervical cancer cells.[1][2]

Figure 1: Bergenin inhibits the STAT3 signaling pathway.

PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways

In hepatocellular carcinoma, Bergenin has been found to concurrently inhibit both the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[3] These are two of the most critical pathways that regulate cell growth, proliferation, and survival in cancer.

Figure 2: Bergenin dually inhibits PI3K/Akt/mTOR and MAPK/ERK pathways.

PTEN/AKT/HK2 Signaling Pathway

Bergenin has been shown to target aerobic glycolysis, a hallmark of cancer metabolism, in oral squamous cell carcinoma (OSCC). It achieves this by upregulating the tumor suppressor PTEN. This leads to the inhibition of AKT phosphorylation and subsequent downregulation of Hexokinase 2 (HK2), a key glycolytic enzyme.[8][9] This mechanism not only inhibits tumor growth but also helps in overcoming radioresistance.[8][9]

Figure 3: Bergenin inhibits aerobic glycolysis via the PTEN/AKT/HK2 pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the anticancer effects of Bergenin.

Table 1: In Vitro Cytotoxicity of Bergenin

| Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| HeLa (Cervical) | MTT | Dose-dependent reduction in viability | 24h | [1][2] |

| HCT116 (Colorectal) | MTS | >50% inhibition at 72h | 72h | [4] |

| HT29 (Colorectal) | MTS | >50% inhibition at 72h | 72h | [4] |

| SW620 (Colorectal) | MTS | >50% inhibition at 72h | 72h | [4] |

| MCF-7 (Breast) | MTT | Dose- and time-dependent inhibition | 24h, 48h | [3] |

| HCT 116 (Colorectal) | MTT | Dose- and time-dependent inhibition | 24h, 48h | [3] |

Table 2: In Vivo Antitumor Activity of Bergenin

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Colorectal Cancer | Xenograft mice (HCT116) | Bergenin | >50% reduction in tumor weight; decreased Ki67 and Mcl-1 expression | [4] |

| Colorectal Cancer | Xenograft mice (HT29) | Bergenin | Significant inhibition of tumor volume and weight | [4] |

| Non-Small Cell Lung Cancer | Xenograft mice (A549) | Bergenin | Significant delay in tumor growth; ~66% reduction in tumor weight; decreased Ki67 and survivin expression | [10] |

Table 3: Molecular Effects of Bergenin

| Cancer Cell Line | Molecular Effect | Method | Result | Reference |

| HeLa (Cervical) | Apoptosis | Annexin V/PI | Apoptotic cells increased from 4.12% to 62.16% at 30 µM | [1] |

| HeLa (Cervical) | Protein Expression | Western Blot | Increased Bax, decreased Bcl-2 | [1][2] |

| HCT116, HT29 (Colorectal) | Protein Expression | Western Blot | Dose-dependent increase in cleaved-caspase 3 and PARP | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the anticancer properties of Bergenin.

Cell Viability Assay (MTT/MTS Assay)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Bergenin for specified time periods (e.g., 24, 48, 72 hours).

-

MTT or MTS reagent is added to each well and incubated for 2-4 hours.

-

The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Cell viability is calculated as a percentage of the control (untreated) cells.

-

Figure 4: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cells are treated with Bergenin for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample.

-

Protocol:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, p-STAT3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

In Vivo Xenograft Model

-

Principle: This animal model is used to study the effect of a compound on tumor growth in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells.

-

Once tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.

-

The treatment group receives Bergenin (e.g., via intraperitoneal injection or oral gavage) at a specific dose and frequency. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Ki67).

-

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis. Its modulation of key signaling pathways like STAT3, PI3K/Akt/mTOR, and its ability to target cancer metabolism highlight its pleiotropic effects. While preclinical studies are promising, further research is warranted. Future investigations should focus on elucidating its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. The comprehensive data presented in this guide underscores the importance of continued research into Bergenin as a potential lead compound for the development of novel cancer therapies.

References

- 1. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations | Semantic Scholar [semanticscholar.org]

- 8. worldscientific.com [worldscientific.com]

- 9. Bergenin Inhibits Tumor Growth and Overcomes Radioresistance by Targeting Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Bergenin Monohydrate: A Technical Guide to its Neuroprotective Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glycoside of 4-O-methylgallic acid, has emerged as a promising natural compound with significant neuroprotective properties.[1][2] Extensive preclinical research highlights its potential in mitigating the complex pathologies of various neurodegenerative diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and future research directions for bergenin monohydrate in neuroprotection. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the intricate signaling pathways modulated by bergenin.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathological hallmarks often include oxidative stress, neuroinflammation, protein aggregation, and neuronal apoptosis.[3][4] Bergenin has demonstrated a multifactorial therapeutic approach by targeting these core pathological processes.[2][5][6] This document serves as a comprehensive resource for researchers aiming to understand and harness the neuroprotective potential of bergenin.

In Vitro Neuroprotective Effects of Bergenin

Bergenin has shown significant protective effects in various cellular models of neurotoxicity. These studies provide foundational evidence of its direct effects on neuronal survival and function.

Table 1: Summary of In Vitro Quantitative Data

| Cell Line | Insult | Bergenin Concentration(s) | Key Findings | Reference(s) |

| HT-22, PC-12 | H₂O₂ (200 µM) | 50 µM, 100 µM | Significantly increased cell viability. Dose-dependently enhanced GSH and SOD levels. | [7] |

| SH-SY5Y | NMDA | Up to 50 µM | Dose-dependent prevention of NMDA-induced toxicity. Safe up to 50 µM. | [2][6] |

| HT22 | Glutamate (10 mM) | 30 µM | Substantial cell viability maintained. | [8] |

| BV2 microglia | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | Reduced expression of inflammatory cytokines and oxidative stressors. | [1][9] |

| PC12 | LPS-induced microglial culture supernatants | Not specified | Attenuated cytotoxic effects. | [10] |

Detailed Experimental Protocols: In Vitro Assays

2.1.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate HT-22 or PC-12 cells in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of bergenin (e.g., 50 µM, 100 µM) for a specified duration.

-

Induction of Oxidative Stress: Expose cells to 200 µM H₂O₂.

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.1.2. NMDA-Induced Toxicity Assay in SH-SY5Y Cells

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Bergenin Pre-treatment: Pre-treat cells with bergenin (e.g., 20, 40, 80 µM) for 24 hours.

-

NMDA Exposure: Induce excitotoxicity by exposing cells to NMDA.

-

Assessment: Evaluate cell viability using MTT or Alamar blue assays and measure LDH release to quantify cytotoxicity.

2.1.3. OGD/R Model in BV2 Microglia

-

OGD Phase: Culture BV2 cells in glucose-free DMEM in a hypoxic chamber (95% N₂, 5% CO₂) for a defined period (e.g., 4 hours).

-

Reoxygenation Phase: Replace the medium with complete DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Bergenin Treatment: Apply bergenin during the reoxygenation phase.

-

Analysis: Measure inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA and oxidative stress markers.

In Vivo Neuroprotective Effects of Bergenin

Animal models provide crucial insights into the therapeutic efficacy of bergenin in complex physiological systems. Bergenin has been shown to improve cognitive and motor functions in models of ischemic stroke, Alzheimer's, and Parkinson's disease.

Table 2: Summary of In Vivo Quantitative Data

| Animal Model | Disease Model | Bergenin Dosage(s) | Key Findings | Reference(s) |

| Mice | Middle Cerebral Artery Occlusion (MCAO) | 10, 20, 40 mg/kg (i.p.) | Improved cognitive, learning, and motor functions; reduced brain edema and neuronal apoptosis. | [1][9] |

| 5xFAD Transgenic Mice | Alzheimer's Disease | 1, 30, 60 mg/kg (oral) | 60 mg/kg dose significantly attenuated memory deficit; enhanced Reelin and Dab-1 expression; attenuated Aβ (1-42) aggregation. | [7][11] |

| Wistar Rats | Scopolamine-induced Amnesia | 20, 40, 80 mg/kg (p.o.) for 14 days | Significantly and dose-dependently alleviated amnesia. | [2][6] |

| Wistar Rats | Streptozotocin (STZ)-induced AD | 20, 40, 80 mg/kg for 28 days | Ameliorated behavioral deficits; inhibited AChE and BuChE activity; increased GSH levels; reduced Aβ-1-42 and p-tau levels at 80 mg/kg. | [2][6] |

| Mice | MPTP-induced Parkinson's Disease | Not specified | Suppressed motor deficits, neuronal apoptosis, and inflammation. | [10] |

| Diabetic Rats | Streptozotocin-induced Neuropathy | 10, 20, 40 mg/kg | 40 mg/kg dose notably reduced oxidative stress markers and boosted antioxidant levels; alleviated allodynia and hyperalgesia. | [12] |

| Rats | Sodium Azide-induced Dementia | 30 mg/kg (p.o.) | Improved cognition and memory; decreased brain AChE activity and MPO levels. | [13][14] |

Detailed Experimental Protocols: In Vivo Models

3.1.1. Middle Cerebral Artery Occlusion (MCAO) Model in Mice

-

Anesthesia: Anesthetize mice with an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline neck incision and expose the common carotid artery. Introduce a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow reperfusion.

-

Bergenin Administration: Administer bergenin (10, 20, 40 mg/kg) intraperitoneally at the time of reperfusion.

-

Behavioral Assessment: Evaluate neurological deficits using the modified neurological severity score (mNSS) and cognitive function using the Morris water maze.

-

Histological Analysis: Assess brain edema, neuronal apoptosis (TUNEL staining), and microglial activation (Iba1 immunohistochemistry).

3.1.2. 5xFAD Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Use 5xFAD transgenic mice, which exhibit accelerated amyloid pathology.

-

Bergenin Treatment: Administer bergenin orally (1, 30, 60 mg/kg) for a specified duration.

-

Behavioral Testing: Assess spatial memory using the Y-maze and Morris water maze tests.

-

Biochemical and Histological Analysis: Perform immunohistochemistry for Aβ (1-42), Reelin, and Dab-1 in the hippocampus. Conduct Western blot analysis for markers of oxidative stress (Keap-1/Nrf-2/HO-1), inflammation (TLR-4/NF-kB), and apoptosis (Bcl-2/Bax/Caspase-3).

Molecular Mechanisms and Signaling Pathways

Bergenin exerts its neuroprotective effects by modulating multiple interconnected signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory and Antioxidant Pathways

Bergenin has been shown to suppress neuroinflammation and oxidative stress through several key pathways:

-

Sirt1/FOXO3a/NF-κB Pathway: In ischemic stroke, bergenin upregulates Sirtuin 1 (Sirt1) and Forkhead box protein O3a (FOXO3a), which in turn inhibits the phosphorylation of NF-κB, a key regulator of inflammation.[1][9] This leads to a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5]

-

Nrf2/HO-1 Pathway: Bergenin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][11] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and GSH.[7]

-

PPAR-γ/NF-κB Pathway: Bergenin acts as a Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[13][14] Activation of PPAR-γ inhibits the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[5]

-

AMPK/NF-κB Pathway: In diabetic neuropathy, bergenin has been shown to modulate the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways, contributing to its anti-inflammatory and neuroprotective effects.[12]

Pro-survival and Anti-apoptotic Pathways

Bergenin also promotes neuronal survival through the following pathways:

-

PI3K/Akt Pathway: In a Parkinson's disease model, bergenin was found to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[10]

-

Reelin Signaling Pathway: In the 5xFAD mouse model of Alzheimer's, bergenin treatment enhanced the expression of Reelin and its downstream adaptor protein Dab-1.[7][11] The Reelin pathway is crucial for neuronal migration, synaptic plasticity, and memory formation. Its activation by bergenin may contribute to the observed cognitive improvements.

-

Anti-apoptotic Protein Modulation: Bergenin has been shown to modulate the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.[11]

Experimental Workflow Overview

The investigation of bergenin's neuroprotective effects typically follows a multi-tiered approach, from in vitro screening to in vivo validation.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in neuroinflammation, oxidative stress, and neuronal survival makes it a compelling candidate for further drug development.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery methods for clinical applications.

-

Long-term Efficacy and Safety Studies: To evaluate the chronic effects of bergenin treatment.

-

Clinical Trials: To translate the promising preclinical findings into therapeutic interventions for human neurodegenerative diseases.

-

Derivative Synthesis: To explore modifications of the bergenin structure that may enhance its potency and bioavailability.[15]

By continuing to unravel the intricate mechanisms of bergenin's neuroprotective actions, the scientific community can pave the way for novel and effective treatments for a range of devastating neurological disorders.

References

- 1. Bergenin has neuroprotective effects in mice with ischemic stroke through antioxidative stress and anti-inflammation via regulating Sirt1/FOXO3a/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parkinson's Disease Mechanism Discovered | HHMI [hhmi.org]

- 4. Current understanding of the molecular mechanisms in Parkinson's disease: Targets for potential treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]

- 6. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Bergenin Ameliorates MPTP-Induced Parkinson's Disease by Activating PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alleviation of Memory Deficit by Bergenin via the Regulation of Reelin and Nrf-2/NF-κB Pathway in Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia [frontiersin.org]

- 14. Bergenin ameliorates cognitive deficits and neuropathological alterations in sodium azide-induced experimental dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antidiabetic Potential of Bergenin Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glucoside of 4-O-methylgallic acid, has demonstrated significant antidiabetic properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the antidiabetic effects of Bergenin monohydrate, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data from key studies are summarized to offer a clear comparison of its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel and effective therapeutic agents. Bergenin, a natural compound found in several medicinal plants, has emerged as a promising candidate due to its multifaceted pharmacological activities, including potent antidiabetic effects.[1] This guide delves into the scientific evidence supporting the use of this compound as a potential antidiabetic agent.

Mechanisms of Action

Bergenin exerts its antidiabetic effects through a variety of mechanisms, primarily centered around improving glucose homeostasis, enhancing insulin sensitivity, and protecting pancreatic β-cells.

-